Liensinine Perchlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

莲碱高氯酸盐是从莲子胚中提取的一种异喹啉生物碱。 它已被证明具有多种药理作用,包括抗癌活性 . 该化合物以其抑制癌细胞增殖和诱导凋亡的能力而闻名 .

科学研究应用

莲碱高氯酸盐具有广泛的科学研究应用,包括:

化学: 用作各种化学反应和研究中的试剂.

生物学: 研究其对细胞增殖和凋亡的影响.

医学: 研究其在治疗各种癌症(包括结直肠癌和胆囊癌)中的潜在用途

工业: 用于开发新的治疗剂和药物.

作用机制

生化分析

Biochemical Properties

Liensinine Perchlorate interacts with various enzymes and proteins, causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . The nature of these interactions is largely due to the activation of the JNK signaling pathway .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the activation of the JNK signaling pathway .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to cause cell cycle arrest, mitochondrial dysfunction, and apoptosis in CRC cells . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been found to markedly suppress the growth of CRC tumor xenografts in nude mice .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

准备方法

合成路线和反应条件

莲碱高氯酸盐可以通过一系列涉及异喹啉生物碱的化学反应合成。 制备和纯化方法包括从莲子胚中提取该化合物 . 与传统方法相比,该工艺更简单、更方便、更高效 .

工业生产方法

莲碱高氯酸盐的工业生产涉及大规模提取和纯化工艺。 这些方法旨在确保该化合物的产量高和纯度高,使其适合各种科学和医学应用 .

化学反应分析

反应类型

莲碱高氯酸盐经历了几种类型的化学反应,包括:

氧化: 该反应涉及在化合物中添加氧或去除氢。

还原: 该反应涉及在化合物中添加氢或去除氧。

常用试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂和像硼氢化钠这样的还原剂。 这些反应通常在受控条件下进行,以确保形成所需的产物 .

形成的主要产物

相似化合物的比较

类似化合物

isoliensinine: 另一种具有类似药理特性的异喹啉生物碱.

neferine: 以其抗癌和抗炎作用而闻名.

daurisoline: 表现出类似的生物活性,包括抗心律失常和抗高血压.

独特性

莲碱高氯酸盐的独特之处在于其特定的作用机制及其抑制参与癌细胞增殖和存活的多种信号通路的的能力 . 这使其成为开发新的治疗剂和药物的有希望的候选者。

属性

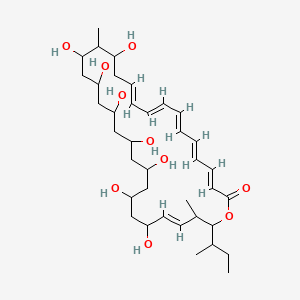

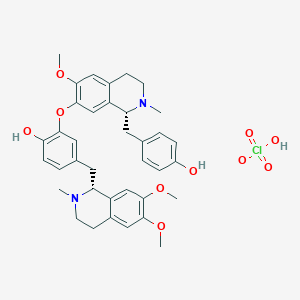

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?

A1: Research indicates that this compound exerts its anticancer effects against colorectal cancer cells through several mechanisms:

- Induction of Apoptosis: this compound has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []

- Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []

- JNK Pathway Activation: this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []

Q2: Does this compound demonstrate selective toxicity towards cancer cells?

A2: A study observed that this compound exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.

Q3: What is the significance of the total synthesis of this compound?

A3: The successful total synthesis of this compound [] is significant for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

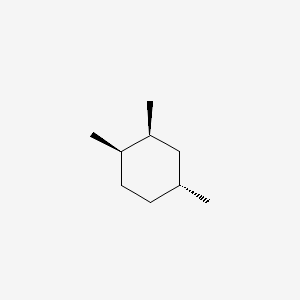

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)